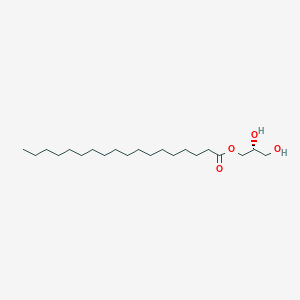
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine
Vue d'ensemble
Description
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine, also known as N-ethyl-MDA or MDEA, is a phenethylamine derivative that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is structurally similar to MDMA, commonly known as ecstasy, but has different effects on the central nervous system. In
Applications De Recherche Scientifique
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to have a unique mechanism of action that differs from other psychoactive compounds such as MDMA. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been found to have a lower affinity for the serotonin transporter and a higher affinity for the dopamine transporter, which may contribute to its distinct effects on the central nervous system.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves the release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a higher affinity for the dopamine transporter than for the serotonin transporter, which may contribute to its stimulant-like effects. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has also been found to have a lower affinity for the serotonin 5-HT2A receptor than MDMA, which may contribute to its lower hallucinogenic effects.
Biochemical and Physiological Effects
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been found to have similar effects on the central nervous system as other psychoactive compounds such as MDMA and amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria and increased sociability. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has also been found to have neurotoxic effects on serotonin neurons in animal studies, which may limit its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several advantages for research purposes, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its neurotoxic effects on serotonin neurons and potential for abuse. Researchers must use caution when working with N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine and adhere to strict safety protocols to minimize the risk of harm to themselves and others.
Orientations Futures
Future research on N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine should focus on its potential therapeutic applications, as well as its mechanism of action and neurotoxic effects. Researchers should also investigate the potential for developing safer and more effective derivatives of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine that may have fewer side effects and greater therapeutic potential. Additionally, more studies are needed to determine the long-term effects of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine on the central nervous system and to develop effective treatments for individuals who may have been exposed to this compound.
Propriétés
Numéro CAS |
112933-49-0 |
|---|---|
Nom du produit |
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine |
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Clé InChI |
HRNUZLNPJAFQML-UHFFFAOYSA-N |
SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CCNCCC1=CC(=C(C=C1)OC)OC |
Synonymes |
N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

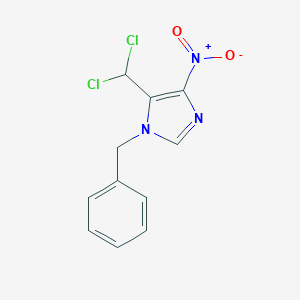
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

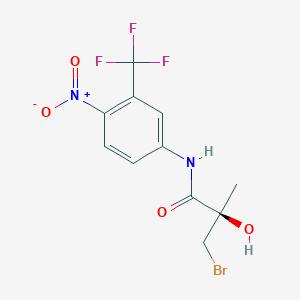
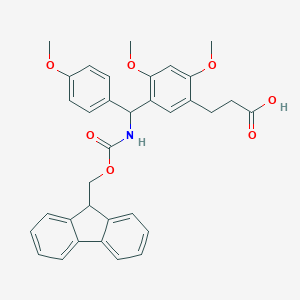

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

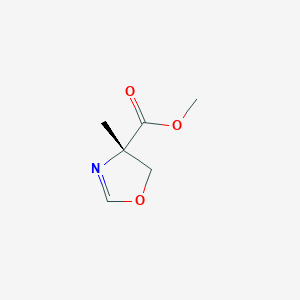
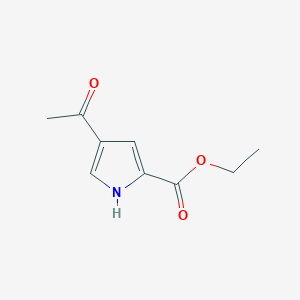
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
